7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1935353-98-2
VCID: VC11650379
InChI: InChI=1S/C9H4ClFO2S/c10-7-5(11)2-1-4-3-6(9(12)13)14-8(4)7/h1-3H,(H,12,13)
SMILES: C1=CC(=C(C2=C1C=C(S2)C(=O)O)Cl)F
Molecular Formula: C9H4ClFO2S
Molecular Weight: 230.64 g/mol

7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid

CAS No.: 1935353-98-2

Cat. No.: VC11650379

Molecular Formula: C9H4ClFO2S

Molecular Weight: 230.64 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid - 1935353-98-2

Specification

CAS No. 1935353-98-2
Molecular Formula C9H4ClFO2S
Molecular Weight 230.64 g/mol
IUPAC Name 7-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid
Standard InChI InChI=1S/C9H4ClFO2S/c10-7-5(11)2-1-4-3-6(9(12)13)14-8(4)7/h1-3H,(H,12,13)
Standard InChI Key YPOONGTYQMSXGA-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1C=C(S2)C(=O)O)Cl)F
Canonical SMILES C1=CC(=C(C2=C1C=C(S2)C(=O)O)Cl)F

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound’s benzo[b]thiophene framework consists of a fused benzene and thiophene ring system, with chlorine and fluorine atoms at positions 7 and 6, respectively. The carboxylic acid group at position 2 enhances solubility and provides a site for salt formation or derivatization. Key structural parameters include:

PropertyValue
Molecular FormulaC₉H₄ClFO₂S
Molecular Weight230.64 g/mol
Halogen SubstituentsCl (C7), F (C6)
Functional Group-COOH (C2)

The electron-withdrawing effects of chlorine and fluorine increase the aromatic system’s polarity, potentially enhancing interactions with biological targets .

Spectroscopic and Physicochemical Data

While experimental data for this specific compound are scarce, analogs like 3-chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid exhibit distinct NMR profiles, with characteristic shifts for aromatic protons (δ 7.2–8.1 ppm) and carboxylic protons (δ 12–13 ppm) . The compound’s logP value is estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Manufacturing Processes

Reaction Pathways

The patent WO1999047510A2 outlines a scalable method for synthesizing 2-benzo[b]thiophenecarboxylic acid derivatives . While tailored for non-fluorinated analogs, the protocol can be adapted for 7-chloro-6-fluoro derivatives by substituting 2-chloro-6-fluorobenzaldehyde as the starting material:

  • Condensation: React 2-chloro-6-fluorobenzaldehyde with mercaptoacetic acid in aqueous NaOH/KOH (10–15% w/w) at 115–125°C under 15–25 psi pressure for 3 hours .

  • Cyclization: Intramolecular cyclization forms the benzo[b]thiophene core, driven by the electron-deficient aromatic system.

  • Acidification: Treat the reaction mixture with HCl to precipitate the carboxylic acid form, achieving yields >80% after purification .

Optimization Challenges

Introducing fluorine at position 6 requires careful temperature control to prevent defluorination. Microwave-assisted synthesis may reduce reaction times from hours to minutes while maintaining yields .

Pharmacological Applications and Mechanisms

BDK Inhibition and Metabolic Regulation

Although direct studies on 7-chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid are lacking, the structurally similar BT2F (3-chloro-6-fluoro analog) inhibits BDK with an IC₅₀ of 3.19 μM, promoting branched-chain amino acid (BCAA) oxidation in murine models . This mechanism involves:

  • Allosteric Binding: The carboxylic acid group coordinates with BDK’s Arg101 and Lys103 residues, inducing conformational changes that dissociate the kinase from the BCKD complex .

  • Enhanced BCAA Clearance: BT2F reduces plasma BCAA levels by 40% within 6 hours in C57BL/6J mice, suggesting utility in treating obesity and type 2 diabetes .

Pharmacokinetic Profile

BT2F exhibits favorable pharmacokinetics with a terminal half-life of 730 minutes and 85% plasma protein binding, outperforming earlier analogs like (S)-CPP . These properties likely extend to the 7-chloro-6-fluoro derivative due to structural homology.

Comparative Analysis with Structural Analogs

Halogenation Patterns and Bioactivity

CompoundSubstituentsBDK IC₅₀ (μM)Plasma Half-Life
7-Chloro-6-fluoro derivativeCl (C7), F (C6)N/AEstimated >700 min
BT2F Cl (C3), F (C6)3.19730 min
7-Chloro derivative Cl (C7)N/AN/A

The 7-chloro-6-fluoro configuration may offer enhanced metabolic stability compared to mono-halogenated analogs due to reduced cytochrome P450 susceptibility .

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